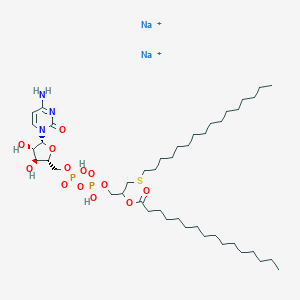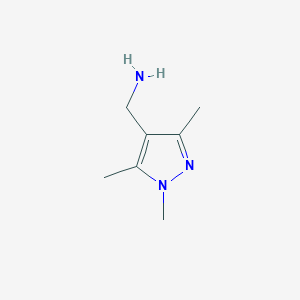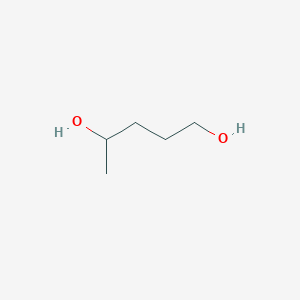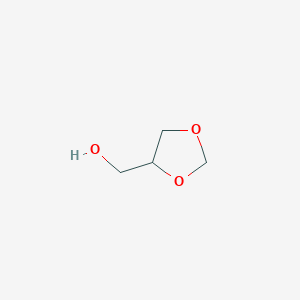![molecular formula C14H15NO4S B150814 N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide CAS No. 721448-65-3](/img/structure/B150814.png)
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide, commonly known as MDPB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology.
Mecanismo De Acción
The mechanism of action of MDPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that MDPB can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, as well as the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in immune response and inflammation.
Efectos Bioquímicos Y Fisiológicos
MDPB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPB has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its relatively low potency compared to other compounds with similar activity, and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on MDPB, including investigating its potential as a therapeutic agent for various medical conditions, as well as further studies to elucidate its mechanism of action and potential side effects. Additionally, research on the synthesis of MDPB and related compounds may lead to the development of more potent and effective drugs.
Métodos De Síntesis
MDPB can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with 2-chloro-4-nitrophenylsulfonamide, followed by reduction with sodium dithionite and coupling with 4-chlorobenzyl chloride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
MDPB has been studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory effects in animal models. Additionally, MDPB has been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and neuronal damage.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)15-20(2,16)17/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLQIIYPGYSBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

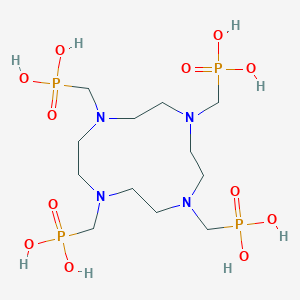
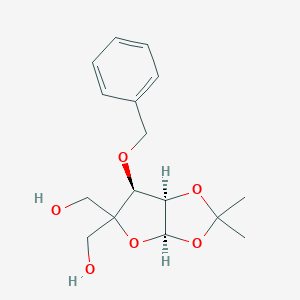
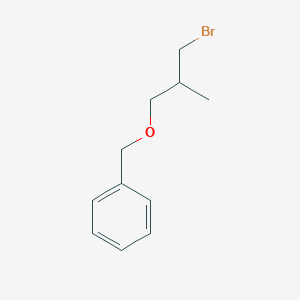


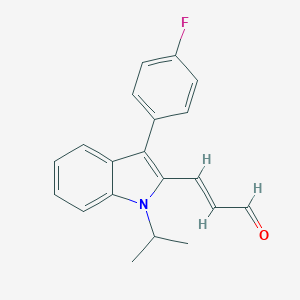
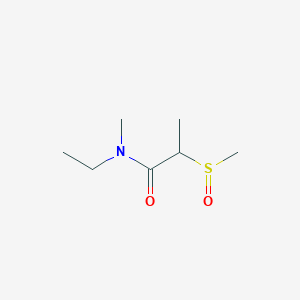
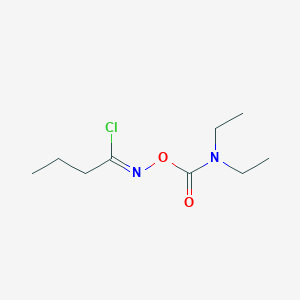
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
